molecular formula C6H7BrClNO B13698884 O-(2-Bromophenyl)hydroxylamine Hydrochloride

O-(2-Bromophenyl)hydroxylamine Hydrochloride

Cat. No.: B13698884
M. Wt: 224.48 g/mol
InChI Key: OXAHWHXXBICVGS-UHFFFAOYSA-N
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Description

O-(2-Bromophenyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2-bromophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Bromophenyl)hydroxylamine Hydrochloride typically involves the reaction of 2-bromobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-Bromophenyl)hydroxylamine Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Bromophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The specific pathways involved depend on the context of its use in biochemical and medicinal studies .

Comparison with Similar Compounds

Similar Compounds

    O-Benzylhydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a 2-bromophenyl group.

    O-(4-Bromophenyl)hydroxylamine Hydrochloride: Similar but with the bromine atom at the 4-position instead of the 2-position.

    O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: Contains a pentafluorobenzyl group instead of a 2-bromophenyl group

Uniqueness

O-(2-Bromophenyl)hydroxylamine Hydrochloride is unique due to the presence of the 2-bromophenyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C6H7BrClNO

Molecular Weight

224.48 g/mol

IUPAC Name

O-(2-bromophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H6BrNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H

InChI Key

OXAHWHXXBICVGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)ON)Br.Cl

Origin of Product

United States

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